molecular formula C11H12ClF3N2S2 B2432282 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide CAS No. 1023859-51-9

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide

Cat. No.: B2432282
CAS No.: 1023859-51-9
M. Wt: 328.8
InChI Key: KCIMEAFTGYHVDA-UHFFFAOYSA-N
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Description

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a diethylcarbamodithioate moiety attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide is unique due to its combination of a pyridine ring with chloro, trifluoromethyl, and diethylcarbamodithioate groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2S2/c1-3-17(4-2)10(18)19-9-8(12)5-7(6-16-9)11(13,14)15/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMEAFTGYHVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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